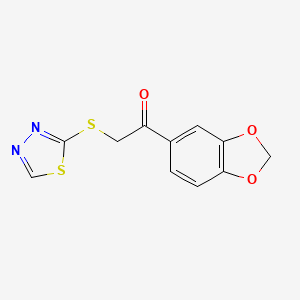
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as BTDSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to target the mitochondria and induce the release of cytochrome c, which activates the caspase cascade and leads to apoptosis. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also exhibits potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. It also possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in inflammatory diseases. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory and antioxidant properties, and relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, including its potential applications in combination therapy with other anticancer agents, its mechanism of action, and its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to optimize the synthesis method and improve the yield and purity of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 2-amino-1,3,4-thiadiazole to form 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-8(4-17-11-13-12-5-18-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHQOZDOIIMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)
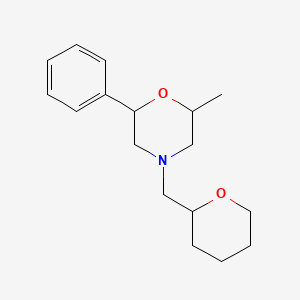
![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
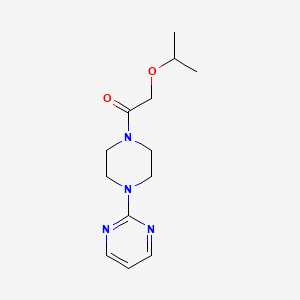
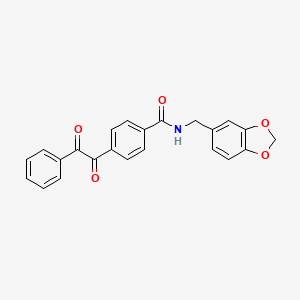
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)
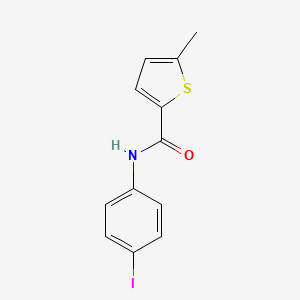
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)